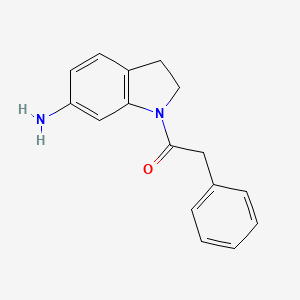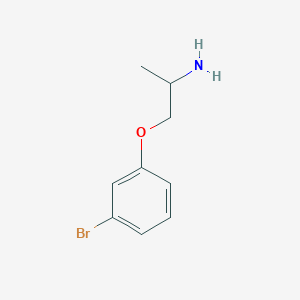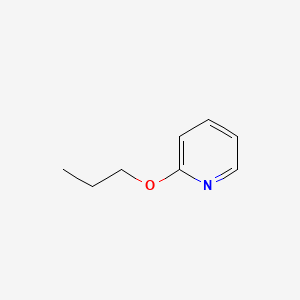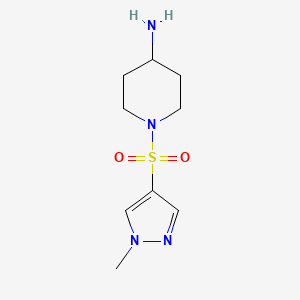
3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide
Vue d'ensemble
Description
3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1018638-08-8 . It has a molecular weight of 285.37 and its molecular formula is C12H19N3O3S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O3S/c1-14(2)19(16,17)10-3-4-12(11(13)9-10)15-5-7-18-8-6-15/h3-4,9H,5-8,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available sources .Mécanisme D'action
The mechanism of action of 3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with ion channels. The compound binds to specific sites on the channels, preventing the flow of ions through them. This blockade of ion channels can have various effects on cells, depending on the type of channel being blocked.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the type of ion channel being blocked. For example, the compound has been found to block potassium channels, resulting in depolarization of neurons and muscle cells. It has also been found to block calcium channels, which can have various effects on cellular processes such as muscle contraction and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study specific channels and their functions. However, one limitation of the compound is that its effects on ion channels can be reversible, making it difficult to study long-term effects.
Orientations Futures
There are several future directions for the use of 3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide in scientific research. One direction is the development of more selective compounds that can target specific types of ion channels with greater precision. Another direction is the use of the compound in the study of diseases such as epilepsy and cardiac arrhythmias, which are associated with ion channel dysfunction. Additionally, the compound could be used in the development of new drugs that target ion channels for therapeutic purposes.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research. Its selectivity for certain types of ion channels makes it useful for studying their function, and its effects on cellular processes have important implications for the study of diseases and the development of new drugs. As research in this area continues, it is likely that the compound will play an increasingly important role in scientific discovery and innovation.
Applications De Recherche Scientifique
3-amino-N,N-dimethyl-4-(morpholin-4-yl)benzene-1-sulfonamide has been widely used in scientific research as a tool for studying various biochemical and physiological processes. One of its primary applications is in the study of ion channels, which are essential for the proper functioning of cells. The compound has been found to selectively block certain types of ion channels, making it useful for studying their function.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propriétés
IUPAC Name |
3-amino-N,N-dimethyl-4-morpholin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-14(2)19(16,17)10-3-4-12(11(13)9-10)15-5-7-18-8-6-15/h3-4,9H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUZCFUAZCRANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B3200602.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B3200619.png)

![2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine](/img/structure/B3200642.png)




